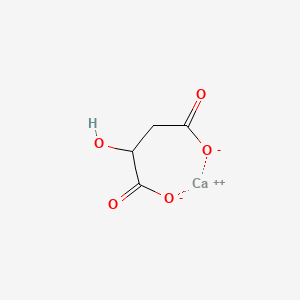
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is an organic compound characterized by the presence of two pyridine rings connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one typically involves the condensation of 3-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane chain.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A potent tobacco-specific nitrosamine with known carcinogenic properties.
Imidazo[1,2-a]pyridines: Compounds with a fused bicyclic structure, widely used in medicinal chemistry.
Pyridyl disulfides: Known for their thiol–disulfide exchange reactions, used in redox-responsive materials.
Uniqueness: 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is unique due to its dual pyridine structure connected by a propenone bridge, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
13309-07-4 |
|---|---|
Molecular Formula |
C₁₃H₁₀N₂O |
Molecular Weight |
210.23 |
Synonyms |
1,3-Di-3-pyridinyl-2-propen-1-one; 1,3-Di-3-pyridyl-2-propen-1-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


